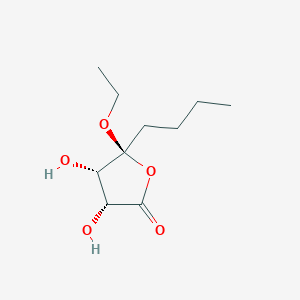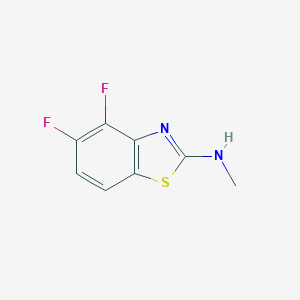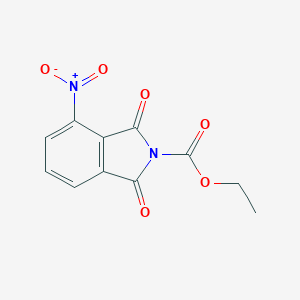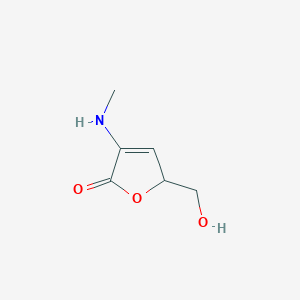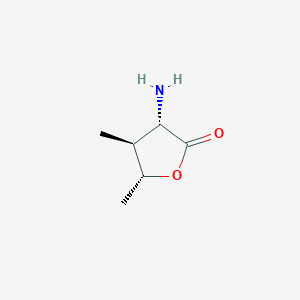
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one, also known as DMDP, is a cyclic amino acid that has gained attention in the scientific community due to its potential applications in drug discovery and development. DMDP is a chiral molecule that exists in two enantiomeric forms, (3S,4S,5R) and (3R,4R,5S), with the former being the biologically active form.
Mécanisme D'action
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one's mechanism of action is not yet fully understood, but it is believed to act on multiple targets in the body. It has been shown to bind to the active site of pyruvate dehydrogenase kinase, inhibiting its activity and leading to increased glucose utilization and ATP production. (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Effets Biochimiques Et Physiologiques
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has been shown to have several biochemical and physiological effects, including the modulation of glucose metabolism, the regulation of neuronal excitability, and the reduction of inflammation. It has also been found to have a neuroprotective effect in animal models of ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one is its ease of synthesis, which allows for large-scale production and testing. Additionally, (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has been found to be relatively non-toxic and well-tolerated in animal models. However, one limitation of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one. One area of interest is the development of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one-based drugs for the treatment of neurological disorders, such as epilepsy and stroke. Additionally, further research is needed to fully elucidate the mechanism of action of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one and its potential targets in the body. Finally, the synthesis of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one analogs with improved solubility and bioavailability may lead to the development of more effective drugs.
Méthodes De Synthèse
The synthesis of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one can be achieved through various methods, including the reductive amination of pyruvaldehyde with methylamine and subsequent cyclization, or the condensation of glycine with diethyl oxalate followed by cyclization. However, the most efficient and widely used method is the one-pot synthesis of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one from diethyl methylmalonate and methylamine in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Additionally, (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has been found to be a potent inhibitor of pyruvate dehydrogenase kinase, an enzyme that plays a crucial role in energy metabolism.
Propriétés
Numéro CAS |
168610-73-9 |
|---|---|
Nom du produit |
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one |
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(3S,4S,5R)-3-amino-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)9-6(8)5(3)7/h3-5H,7H2,1-2H3/t3-,4-,5+/m1/s1 |
Clé InChI |
DXLUNIWVHZZSPK-WDCZJNDASA-N |
SMILES isomérique |
C[C@@H]1[C@H](OC(=O)[C@H]1N)C |
SMILES |
CC1C(OC(=O)C1N)C |
SMILES canonique |
CC1C(OC(=O)C1N)C |
Synonymes |
Arabinonicacid,2-amino-2,3,5-trideoxy-3-methyl-,gamma-lactone(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





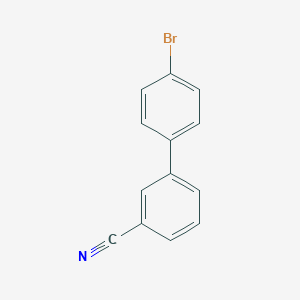


![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
